Arachidonamide

FAAH enzyme kinetics endocannabinoid metabolism

Arachidonamide (CAS 85146-53-8) is engineered for FAAH-centric discovery. It delivers roughly twice the hydrolysis rate of anandamide, accelerating product formation in radiometric or fluorometric endpoint assays. Its weak CB1 affinity (Ki ~9.6 µM) makes it a clean negative/weak positive control, eliminating confounding receptor activation. For transporter pharmacology, the 9 µM IC50 on [3H]-AEA uptake helps dissect structural selectivity without the hydroxyethyl moiety. Choose arachidonamide when maximized enzymatic turnover, reliable Z'-factor determination in 96-/384-well HTS, and clear discrimination between FAAH-mediated and CB1-mediated effects are non-negotiable.

Molecular Formula C20H33NO
Molecular Weight 303.5 g/mol
CAS No. 85146-53-8
Cat. No. B1662688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonamide
CAS85146-53-8
Synonyms5Z,8Z,11Z,14Z-eicosatetraenamide
Molecular FormulaC20H33NO
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)N
InChIInChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15-
InChIKeyBNBSCAZCQDLUDU-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Arachidonamide (CAS 85146-53-8) – A Primary Fatty Acid Amide for FAAH Activity Assays and CB1 Receptor Studies


Arachidonamide (CAS 85146-53-8), also known as arachidonoyl amide or arachidonic acid amide, is a primary fatty acid amide formed by the condensation of arachidonic acid with ammonia [1]. It lacks the hydroxyethyl moiety present in the endogenous cannabinoid anandamide (AEA) [2]. Functionally, it acts as a weak agonist at both cannabinoid CB1 and CB2 receptors and serves as a robust substrate for fatty acid amide hydrolase (FAAH), exhibiting approximately twice the hydrolysis rate of anandamide in rat brain microsomal preparations [3].

Why Arachidonamide (CAS 85146-53-8) Cannot Be Interchanged with Anandamide or Other Fatty Acid Amides in Quantitative Research


Arachidonamide exhibits a distinct pharmacological and enzymatic profile relative to its closest structural analog, anandamide. While both compounds interact with the endocannabinoid system, arachidonamide displays markedly weaker affinity for the CB1 receptor (Ki = 9.6 µM versus anandamide's Ki ~78 nM) [1]. Conversely, it is hydrolyzed by FAAH with approximately twice the Vmax of anandamide, making it a superior substrate for enzyme activity assays [2]. Furthermore, its substrate affinity for FAAH-1 differs from that of other primary fatty acid amides like oleamide and stearoylamide, as demonstrated by comparative Michaelis-Menten kinetic analyses [3]. Substituting arachidonamide with a generic fatty acid amide would therefore introduce significant quantitative variability in both receptor binding studies and enzymatic turnover experiments.

Quantitative Differentiation of Arachidonamide (CAS 85146-53-8) Versus Closest Analogs: A Data-Driven Selection Guide


FAAH Substrate Turnover: Arachidonamide Exhibits 2× Higher Vmax Than Anandamide in Rat Brain Microsomes

Arachidonamide is hydrolyzed by rat brain microsomal FAAH (anandamide amidohydrolase) with a Vmax of 2.89 nmol/min/mg protein, which is approximately twice that of anandamide (Vmax ≈ 1.45 nmol/min/mg protein) under identical assay conditions [1]. Both compounds exhibit similar apparent Km values (2.34 mM for arachidonamide vs. ~2 mM for anandamide), indicating comparable binding affinity but significantly faster catalytic turnover for arachidonamide [1].

FAAH enzyme kinetics endocannabinoid metabolism

CB1 Receptor Binding Affinity: Arachidonamide is 123× Weaker Than Anandamide at Human CB1

Arachidonamide binds to the human CB1 receptor with a Ki of 9.6 µM, which is approximately 123-fold weaker than anandamide's Ki of 78 nM [1]. This stark difference in receptor affinity positions arachidonamide as a weak agonist suitable for studies where minimal CB1 activation is desired, while anandamide acts as a potent endogenous ligand [1].

CB1 receptor binding affinity cannabinoid pharmacology

FAAH-1 Substrate Affinity Ranking: Arachidonamide Exhibits Intermediate Km and Highest Vmax Among Primary Fatty Acid Amides

In a comparative study using rat liver FAAH-1, arachidonamide demonstrated an intermediate substrate affinity (Km = 62.2 ± 8.9 µM) between oleamide (Km = 177.2 ± 15.5 µM) and stearoylamide (Km = 12.0 ± 1.6 µM) [1]. Notably, arachidonamide yielded the highest Vmax (10.6 ± 1.2 nmol/min/mg protein) among the three substrates, surpassing both oleamide (8.9 ± 1.1) and stearoylamide (2.3 ± 0.3) [1].

FAAH-1 substrate specificity NSAID screening

Anandamide Transporter Interaction: Arachidonamide Inhibits [3H]-AEA Uptake with IC50 of 9 µM

Arachidonamide inhibits the cellular uptake of [3H]-anandamide into human astrocytoma cells with an IC50 of 9 µM, demonstrating comparable potency to other known uptake inhibitors like AM404 (IC50 ~1–10 µM range) [1]. Despite lacking the hydroxyethyl moiety of anandamide, arachidonamide exhibits similar binding and translocation kinetics via the anandamide membrane transporter (AMT) [1].

anandamide transporter cellular uptake AMT

Gap Junction Inhibition: Arachidonamide Reduces Rat Glial Cell-Cell Communication by 90% at 20 µM

Arachidonamide inhibits gap junction-mediated cell-cell communication in rat glial cells by 90% at a concentration of 20 µM [1]. This potent inhibitory effect contrasts with its lack of effect on cardiac gap junctions at 10 µM [2], highlighting tissue-specific actions that may be relevant for studying differential gap junction regulation.

gap junctions cell-cell communication glial cells

Optimal Use Cases for Arachidonamide (CAS 85146-53-8) Based on Quantified Differentiation Data


FAAH Enzyme Activity Assays Requiring High Signal-to-Noise Ratio

Given its 2-fold higher Vmax compared to anandamide in rat brain microsomal FAAH preparations [1], arachidonamide is the preferred substrate for continuous or endpoint FAAH activity assays where maximizing product formation per unit time is critical. This property reduces assay duration and enhances detection sensitivity in both radiometric and fluorometric formats.

High-Throughput FAAH-1 Inhibitor Screening with Colorimetric Detection

The kinetic profile of arachidonamide as a rat liver FAAH-1 substrate—characterized by an intermediate Km (62.2 µM) and the highest Vmax (10.6 nmol/min/mg) among primary fatty acid amides tested [2]—makes it an optimal choice for screening large compound libraries against FAAH-1. Its robust turnover facilitates reliable Z'-factor determination in 96- or 384-well plate formats.

CB1 Receptor Binding Studies Requiring a Weak Agonist Baseline Control

With a human CB1 receptor Ki of 9.6 µM, arachidonamide is approximately 123-fold weaker than anandamide (Ki = 78 nM) [3]. This property renders it suitable as a negative or weak positive control in CB1 binding and functional assays, particularly when seeking to discriminate between FAAH-mediated and CB1-mediated effects.

Anandamide Transporter (AMT) Pharmacological Profiling and SAR Studies

Arachidonamide's ability to inhibit [3H]-AEA uptake with an IC50 of 9 µM, coupled with its structural divergence from anandamide (absence of the hydroxyethyl group), positions it as a valuable tool for dissecting the structural requirements of the anandamide membrane transporter [4].

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